molecular formula C18H11ClF3N3O2S B2602623 2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2,5-difluorophenyl)acetamide CAS No. 899987-75-8

2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2,5-difluorophenyl)acetamide

Cat. No. B2602623
CAS RN: 899987-75-8
M. Wt: 425.81
InChI Key: CFKDBTNVYUJXFJ-UHFFFAOYSA-N
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Description

2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2,5-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H11ClF3N3O2S and its molecular weight is 425.81. The purity is usually 95%.
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Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide exhibit significant anti-inflammatory activity. The synthesis of these compounds involved reacting pyrazole with various substituted acetamides, demonstrating the potential of such derivatives in anti-inflammatory applications (Sunder & Maleraju, 2013).

Thrombin Inhibition

Compounds with a similar structural motif have been investigated for their role as potent thrombin inhibitors. For instance, 2-(2-Chloro-6-fluorophenyl)acetamides with specific substituents have shown high affinity for thrombin inhibition, which could have implications in anticoagulant therapy and cardiovascular disease treatment (Lee et al., 2007).

Anti-Cancer Activity

Novel fluoro-substituted compounds, including benzobpyran derivatives, have been synthesized and tested for their anti-lung cancer activity. These compounds, upon treatment with specific reagents, yield derivatives that have shown anticancer activity at low concentrations, indicating a promising avenue for lung cancer treatment (Hammam et al., 2005).

Antiplasmodial Properties

A series of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides was prepared and evaluated for potential in vitro antiplasmodial properties. These compounds exhibited activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, suggesting their potential use in malaria treatment (Mphahlele et al., 2017).

Crystal Structure Analysis

The crystal structures of C,N-disubstituted acetamides have been analyzed to understand their molecular arrangements and interactions. Such structural insights can facilitate the design of new compounds with desired biological activities (Narayana et al., 2016).

properties

IUPAC Name

2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,5-difluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClF3N3O2S/c19-12-8-11(2-4-13(12)21)25-6-5-23-17(18(25)27)28-9-16(26)24-15-7-10(20)1-3-14(15)22/h1-8H,9H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKDBTNVYUJXFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=CN=C(C2=O)SCC(=O)NC3=C(C=CC(=C3)F)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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